molecular formula C6H3BrClN3 B577561 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1211536-93-4

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B577561
CAS No.: 1211536-93-4
M. Wt: 232.465
InChI Key: IYPTWTNEWAVBBM-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features both bromine and chlorine substituents on a pyrrolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the halogenation of a pyrrolopyrimidine precursor. One common method includes the bromination and chlorination of pyrrolo[3,2-d]pyrimidine using bromine and chlorine sources under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolopyrimidine, while a Suzuki coupling reaction can produce a biaryl derivative .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications and enhances its potential as a versatile building block in drug discovery .

Properties

IUPAC Name

6-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPTWTNEWAVBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716576
Record name 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211536-93-4
Record name 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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